

Application of Fosfomycin in Studies of Multidrug-Resistant Bacteria: Application Notes and Protocols

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Compound of Interest

Compound Name: Fosfomycin

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The escalating crisis of antimicrobial resistance has revitalized interest in older antibiotics, including **fosfomycin**. This phosphonic acid derivative, first discovered in the late 1960s, possesses a unique mechanism of action that allows it to retain activity against a broad spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.^{[1][2]} This document provides detailed application notes and experimental protocols for researchers studying the efficacy of **fosfomycin** against MDR pathogens.

Application Notes

Fosfomycin's bactericidal activity stems from its inhibition of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in bacterial cell wall peptidoglycan synthesis.^{[3][4][5]} This distinct mechanism means there is less likelihood of cross-resistance with other antibiotic classes, making it a valuable agent against MDR strains.^[1] **Fosfomycin** enters the bacterial cell through the glycerol-3-phosphate (GlpT) and hexose-6-phosphate (UhpT) transport systems.^{[2][5][6]}

Activity Against Key MDR Pathogens:

- Carbapenem-Resistant Enterobacteriaceae (CRE): **Fosfomycin** has demonstrated significant in vitro activity against CRE. Studies have reported susceptibility rates of around

78% in collections of carbapenem-nonsusceptible Enterobacteriaceae.[7] However, susceptibility can vary by species, with *Escherichia coli* generally showing lower MICs than *Klebsiella pneumoniae* and *Enterobacter cloacae*. [7][8]

- Methicillin-Resistant *Staphylococcus aureus* (MRSA): **Fosfomycin**, often in combination with other agents like rifampin or daptomycin, has shown efficacy against MRSA, including in biofilm-related infections.[9][10]
- Vancomycin-Resistant Enterococci (VRE): **Fosfomycin** is considered a treatment option for urinary tract infections caused by VRE.[11][12] In vitro studies have shown high susceptibility rates of VRE to **fosfomycin**. [13][14]
- Carbapenem-Resistant *Pseudomonas aeruginosa*: While **fosfomycin** monotherapy may be limited by the potential for resistance development, it frequently exhibits synergistic activity when combined with other antibiotics against carbapenem-resistant *P. aeruginosa*. [15]

Combination Therapy: A Key Strategy

Due to the potential for rapid emergence of resistance during monotherapy, **fosfomycin** is often studied and used in combination with other antibiotics.[2][16] Synergistic effects have been observed with a variety of antibiotic classes, enhancing bacterial killing and potentially reducing the development of resistance.[2][16]

Table 1: Summary of **Fosfomycin** Combination Therapy Studies

Combination Agent	Target Organism(s)	Observed Effect	Reference(s)
Meropenem	Carbapenem-resistant Klebsiella pneumoniae, P. aeruginosa, E. coli	Synergy, effective bactericidal activity	[2]
Amikacin, Gentamicin	P. aeruginosa, E. coli	Synergy, improved therapeutic effect in biofilm models	[17][18]
Daptomycin	MRSA, Vancomycin- resistant Enterococcus	Synergy, higher success rate in MRSA bacteremia	[2]
Rifampin	MRSA	Synergy, significant cure rates in foreign- body infection models	[9][10]
Cefazolin	MSSA, MRSA	Synergy, restored cefazolin susceptibility in MRSA	[19]
Colistin	Carbapenem-resistant organisms	Trend towards improved microbiological clearance	[2]
Ciprofloxacin	E. coli, P. aeruginosa biofilms	Synergy observed in some P. aeruginosa isolates	[17][20]

Quantitative Data Summary

The following tables summarize minimum inhibitory concentration (MIC) data and synergy findings from various studies.

Table 2: **Fosfomycin** MICs for Multidrug-Resistant Bacteria

Organism	Resistance Profile	Number of Isolates	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference
Carbapenem-nonsusceptible Enterobacteriaceae	Various carbapenemases (KPC, VIM, NDM, OXA-48)	107	8	512	[7]
Carbapenem-resistant P. aeruginosa	Carbapenem-resistant	153	48	≥1024	[15]
Vancomycin-resistant Enterococci (VRE)	Vancomycin-resistant	30	128	160	[14]

Table 3: Synergy of **Fosfomycin** with Other Antibiotics against MDR Bacteria

Combination	Target Organism	Synergy Rate	Method	Reference
Fosfomycin + Ceftazidime	Carbapenem-resistant P. aeruginosa	51.9% (42/81)	GDS cross method	[15]
Fosfomycin + Ceftolozane/tazobactam	Carbapenem-resistant P. aeruginosa	50.0% (7/14)	GDS cross method	[15]
Fosfomycin + Gentamicin	E. coli (biofilm)	75%	Checkerboard	[17][20]
Fosfomycin + Vancomycin	Vancomycin-resistant Enterococci (VRE)	100%	Checkerboard, Time-kill	[14]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of **fosfomycin**.

Materials:

- Mueller-Hinton Broth (MHB), cation-adjusted
- Glucose-6-phosphate (G6P) solution (25 mg/mL stock)
- **Fosfomycin** powder
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- **Prepare Fosfomycin Stock Solution:** Prepare a stock solution of **fosfomycin** in sterile distilled water.
- **Prepare Supplemented MHB:** Supplement MHB with G6P to a final concentration of 25 $\mu\text{g/mL}$. G6P is crucial as it induces the UhpT transporter, facilitating **fosfomycin** uptake.
- **Serial Dilutions:** Perform serial two-fold dilutions of **fosfomycin** in the supplemented MHB in the 96-well plates to achieve the desired concentration range.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the microtiter plate containing the **fosfomycin** dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of **fosfomycin** that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This protocol determines the synergistic effect of **fosfomycin** with another antibiotic.

Materials:

- Same as for broth microdilution.
- A second antibiotic of interest.

Procedure:

- Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Dilute **fosfomycin** horizontally (e.g., across columns) and the second antibiotic vertically (e.g., down rows).
- Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
- Incubation: Incubate under the same conditions as the MIC assay.
- Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth: $\text{FICI} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$
 - Synergy: $\text{FICI} \leq 0.5$
 - Indifference: $0.5 < \text{FICI} \leq 4$
 - Antagonism: $\text{FICI} > 4$

Time-Kill Assay

This protocol assesses the bactericidal activity of **fosfomycin** over time.

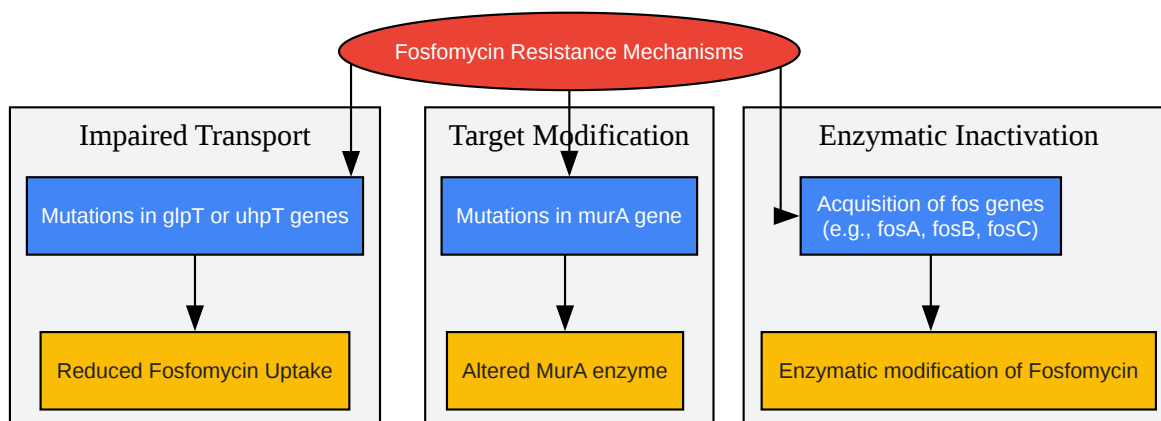
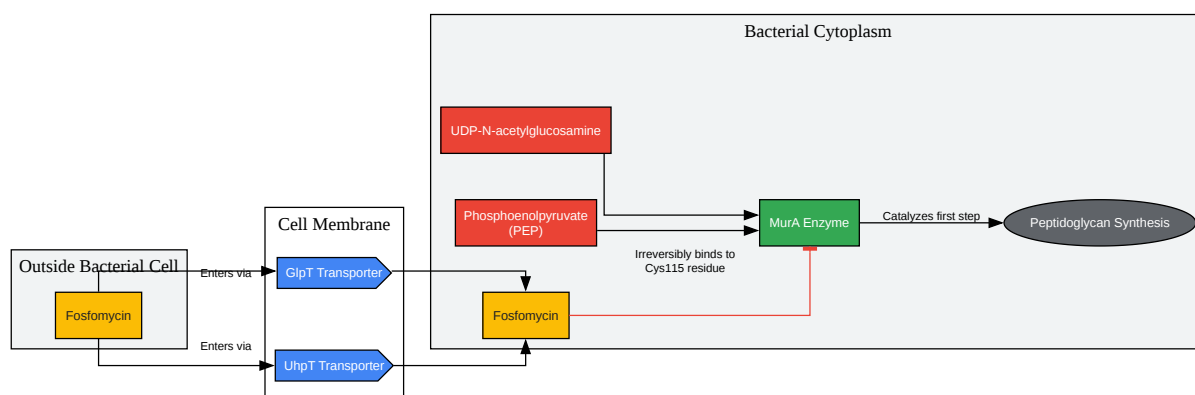
Materials:

- Supplemented MHB (with 25 µg/mL G6P)
- **Fosfomycin**
- Standardized bacterial inoculum
- Sterile saline or PBS for dilutions
- Agar plates for colony counting

Procedure:

- Preparation: Prepare flasks containing supplemented MHB with various concentrations of **fosfomycin** (e.g., 1x, 4x, 8x, 16x MIC). Include a growth control flask without antibiotic.
- Inoculation: Inoculate each flask with a starting bacterial density of approximately 5×10^5 CFU/mL.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Plating and Incubation: Perform serial dilutions of the collected samples in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours.
- Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.
- Data Analysis: Plot the \log_{10} CFU/mL versus time for each **fosfomycin** concentration. Bactericidal activity is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL from the initial inoculum.

Visualizations



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